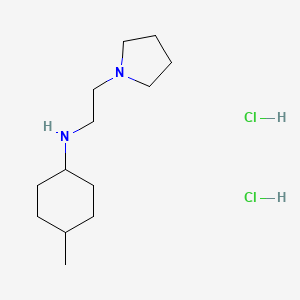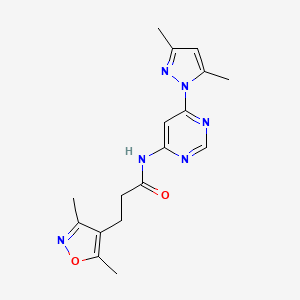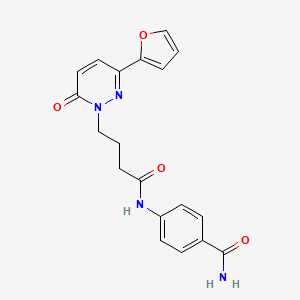
N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates were synthesized from 2-aminophenols and dimethyl-2-oxoglutarate. Biological assays revealed activity against Candida albicans and moderate activity against certain bacterial strains, demonstrating the potential of these compounds in antimicrobial applications Hachama et al., 2013.
Novel Synthesis Techniques
A new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives showcases the versatility of these compounds in chemical synthesis, highlighting their potential in creating diverse molecular structures Gabriele et al., 2006.
Stability Analysis
The stability of the oxazine ring in various benzoxazine and pyridooxazine derivatives was analyzed using proton nuclear magnetic resonance spectroscopy. This study provides insights into the stability and decomposition of these compounds, essential for their application in pharmaceutical and material sciences Moloney et al., 1992.
Herbicidal Applications
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, was identified as herbicidally active, suggesting the agricultural utility of these compounds in managing weed growth in various crops Viste et al., 1970.
Corrosion Inhibition
Benzothiazole derivatives have shown effectiveness as corrosion inhibitors for steel in acidic solutions, indicating the potential of N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide derivatives in protecting metals from corrosion Hu et al., 2016.
Antitumor Activity
Novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to this compound, have shown broad-spectrum antitumor activity, providing a promising avenue for cancer therapy research Al-Suwaidan et al., 2016.
Mecanismo De Acción
Understanding the mechanism of action is crucial for assessing its potential as a therapeutic agent. If this compound targets specific proteins or enzymes, it could play a role in disease modulation. Researchers explore its interactions with biological macromolecules, such as receptors or enzymes, to unravel its mode of action .
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14(2)12(16)7-8-15-10-5-3-4-6-11(10)18-9-13(15)17/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYQGLMBGGDDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1C(=O)COC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2563562.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2563564.png)


![N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B2563568.png)
![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)


![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2563578.png)
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)
![4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2563581.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2563585.png)
